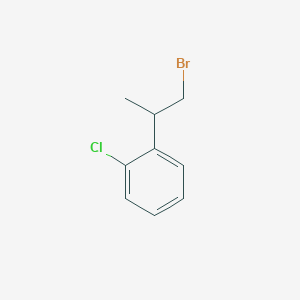

1-(1-Bromopropan-2-yl)-2-chlorobenzene

Description

Contextualization within Modern Organic Synthesis

Halogenated organic compounds are pivotal in the field of organic synthesis. They serve as versatile solvents for non-polar compounds and are fundamental starting materials for synthesizing a vast array of other organic molecules. chemimpex.com The introduction of a halogen atom into an organic molecule is a critical process that significantly modifies its physical, chemical, and biological properties, thereby broadening its application potential. studymind.co.uk

This functionalization is a key step in the synthesis of numerous pharmaceuticals and agrochemicals, where the presence of halogens can enhance bioactivity, stability, and lipophilicity. studymind.co.uk For instance, the antibiotic chloramphenicol (B1208) is effective against typhoid fever, and the synthetic compound chloroquine (B1663885) is used to treat malaria. chemimpex.com Furthermore, halogenated alkylbenzenes are crucial intermediates. Their reactivity allows for the construction of more complex molecular frameworks through various coupling and substitution reactions. nbinno.com

Significance of Aryl and Alkyl Halogenation in Complex Molecular Architectures

The strategic placement of halogen atoms on both aromatic rings (aryl halogenation) and their alkyl side-chains (alkyl halogenation) is a powerful tool for building complex molecules. quora.com Halogenation reactions are broadly classified into electrophilic, radical, and nucleophilic types, each with distinct mechanisms and applications. studymind.co.uk

Aryl halides, which include compounds like chlorobenzene (B131634), are key building blocks for creating carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. wikipedia.org The specific halogen atom (F, Cl, Br, I) influences the reactivity, with aryl iodides generally being more reactive than chlorides or bromides in these transformations. adichemistry.com

Side-chain halogenation of alkylbenzenes typically occurs via a free-radical mechanism, often initiated by UV light or heat. studymind.co.uk This process is selective for the benzylic position—the carbon atom directly attached to the aromatic ring—because the resulting benzylic radical is stabilized by resonance. lumenlearning.com This selective functionalization provides a reactive handle for subsequent modifications, making benzylic halides valuable intermediates in multi-step syntheses. lumenlearning.com

Structure

3D Structure

Properties

Molecular Formula |

C9H10BrCl |

|---|---|

Molecular Weight |

233.53 g/mol |

IUPAC Name |

1-(1-bromopropan-2-yl)-2-chlorobenzene |

InChI |

InChI=1S/C9H10BrCl/c1-7(6-10)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3 |

InChI Key |

BSGAIIGQYTVPHR-UHFFFAOYSA-N |

Canonical SMILES |

CC(CBr)C1=CC=CC=C1Cl |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Reactivity Profiles for 1 1 Bromopropan 2 Yl 2 Chlorobenzene Derivatives

Electrophilic Aromatic Substitution (SEAr) in Halogenated Benzene (B151609) Systems

Electrophilic aromatic substitution (SEAr) is a cornerstone of aromatic chemistry, and its application to halogenated benzene systems, such as the 2-chlorophenyl group in 1-(1-Bromopropan-2-yl)-2-chlorobenzene, reveals important mechanistic nuances.

Mechanistic Insights and Regioselectivity

The mechanism of SEAr involves a two-step process. msu.edu Initially, the aromatic π-electron system acts as a nucleophile, attacking an electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. vanderbilt.edu Subsequently, a proton is eliminated from the ring, restoring aromaticity and yielding the substituted product. msu.edu

For substituted benzenes, the regioselectivity of the incoming electrophile is dictated by the nature of the existing substituent. studysmarter.co.uk In the case of this compound, the chloro and the 1-bromopropan-2-yl groups direct the position of further substitution. Halogens are ortho-, para-directing groups. libretexts.org This is because they can donate a lone pair of electrons to the benzene ring through resonance, which helps to stabilize the carbocation intermediate when the electrophile attacks the ortho or para positions. youtube.com The alkyl group is also an ortho-, para-director. Therefore, electrophilic attack will preferentially occur at the positions ortho and para to these substituents.

Influence of Halogen Substituents on Ring Activation/Deactivation

Substituents on a benzene ring significantly influence its reactivity towards electrophiles. libretexts.org They can be broadly classified as either activating or deactivating groups. Activating groups increase the rate of electrophilic aromatic substitution compared to benzene, while deactivating groups decrease the rate. masterorganicchemistry.com

Halogens, such as the chlorine atom in this compound, are an interesting case as they are deactivating yet ortho-, para-directing. libretexts.org Their deactivating nature stems from their strong inductive effect (-I), where their high electronegativity withdraws electron density from the benzene ring, making it less nucleophilic. msu.edulibretexts.org This electron withdrawal destabilizes the carbocation intermediate formed during the reaction. msu.edu

| Substituent Type | Effect on Reactivity | Directing Influence | Governing Factor |

| Activating Groups | Increase reaction rate | Ortho, Para | Electron-donating (Inductive or Resonance) |

| Deactivating Groups | Decrease reaction rate | Meta (except Halogens) | Electron-withdrawing (Inductive or Resonance) |

| Halogens | Decrease reaction rate | Ortho, Para | Inductive (-I) > Resonance (+R) |

Nucleophilic Aromatic Substitution (SNAr) on the Aryl Halide Moiety

Aryl halides, like the 2-chlorophenyl component of the title compound, are generally unreactive towards nucleophilic substitution under standard conditions. libretexts.org This is due to the high strength of the carbon-halogen bond and the electronic repulsion between the electron-rich aromatic ring and the incoming nucleophile. ck12.orgquora.com

Pathways and Reactivity of Aryl Bromides and Chlorides

For nucleophilic aromatic substitution (SNAr) to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org

In the absence of such activating groups, as is the case for this compound, SNAr reactions require harsh conditions, such as high temperatures and pressures, or the use of very strong bases. libretexts.org Another potential pathway is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. However, this is also not favored under typical laboratory conditions.

The reactivity of aryl halides in SNAr reactions generally follows the order F > Cl > Br > I, which is the reverse of the trend seen for alkyl halides. This is because the rate-determining step is the attack of the nucleophile on the ring, and the more electronegative halogen polarizes the C-X bond more effectively, making the carbon atom more electrophilic.

Transformations of the Alkyl Halide Moiety

The 1-bromopropan-2-yl group of the title compound is an alkyl halide and, as such, is susceptible to nucleophilic substitution and elimination reactions.

Substitution Reactions of the 1-Bromopropan-2-yl Group

The 1-bromopropan-2-yl group is a secondary alkyl halide. The carbon atom bonded to the bromine is a chiral center. Nucleophilic substitution reactions on this moiety can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the nucleophile, solvent, and reaction conditions. pearson.com

In an S(_N)2 reaction, a strong nucleophile attacks the carbon atom from the side opposite to the leaving group (bromine), leading to an inversion of stereochemistry. pearson.com This is a single-step concerted process. Primary alkyl halides strongly favor the S(_N)2 pathway. scribd.com

Alternatively, under conditions that favor carbocation formation (e.g., a polar protic solvent and a weak nucleophile), an S(_N)1 reaction may occur. This involves a two-step process where the leaving group departs first to form a secondary carbocation, which is then attacked by the nucleophile. This would lead to a racemic mixture of products if the starting material were enantiomerically pure.

Elimination reactions (E1 and E2) are also possible, particularly in the presence of a strong, sterically hindered base, which would lead to the formation of an alkene. libretexts.org

| Reaction Type | Mechanism | Key Features | Typical Conditions |

| Nucleophilic Substitution | S(_N)1 | Two-step, carbocation intermediate, racemization | Polar protic solvent, weak nucleophile |

| S(_N)2 | One-step, backside attack, inversion of configuration | Strong nucleophile, polar aprotic solvent | |

| Elimination | E1 | Two-step, carbocation intermediate | Weak base, heat |

| E2 | One-step, requires anti-periplanar geometry | Strong, bulky base |

Elimination Reactions of the 1-Bromopropan-2-yl Group

The 1-bromopropan-2-yl group attached to a 2-chlorobenzene ring is susceptible to elimination reactions, primarily through the removal of hydrogen bromide (HBr) to form an alkene. These reactions, known as dehydrohalogenation, are fundamental in organic synthesis for creating carbon-carbon double bonds. unacademy.commgscience.ac.in The specific mechanism and resulting products are heavily influenced by reaction conditions such as the nature of the base, the solvent, and the temperature. For a secondary alkyl halide like this compound, the most prevalent mechanisms are the bimolecular (E2) and, to a lesser extent, the unimolecular (E1) pathways. amazonaws.comshout.education

Bimolecular (E2) Elimination Mechanism

The E2 reaction is a concerted, single-step process where a base abstracts a proton from a carbon adjacent (β-carbon) to the carbon bearing the leaving group (α-carbon), while the leaving group departs simultaneously. libretexts.orgpearson.com The rate of this reaction is dependent on the concentration of both the substrate and the base, hence the term "bimolecular". askthenerd.com

Key Characteristics of the E2 Pathway:

Stereochemistry: The E2 mechanism has a strict stereochemical requirement. The reaction proceeds most efficiently when the β-hydrogen and the bromine leaving group are in an anti-periplanar conformation. askthenerd.comnumberanalytics.com This alignment allows for the smooth overlap of orbitals in the transition state to form the new π-bond. libretexts.org

Base Strength: Strong bases, such as alkoxides (e.g., sodium ethoxide, potassium tert-butoxide) and hydroxide (B78521) ions, favor the E2 mechanism. numberanalytics.com The base actively participates in the rate-determining step by removing the β-hydrogen. shout.education

Product Formation: In the case of this compound, the base would abstract the single proton from the carbon atom attached to the 2-chlorophenyl ring. The simultaneous elimination of the bromide ion results in the formation of a double bond, yielding 2-chloro-1-(prop-1-en-2-yl)benzene .

The mechanism can be visualized as a simultaneous attack of the base on the β-hydrogen, the breaking of the C-H and C-Br bonds, and the formation of the C=C π-bond. libretexts.org

Unimolecular (E1) Elimination Mechanism

The E1 mechanism is a two-step process. saskoer.ca The first and rate-determining step involves the spontaneous departure of the leaving group (bromide) to form a carbocation intermediate. libretexts.org In the second step, a weak base removes a proton from the β-carbon to form the alkene. saskoer.ca

Key Characteristics of the E1 Pathway:

Reaction Rate: The rate is dependent only on the concentration of the substrate, as the formation of the carbocation is the slow step. saskoer.ca

Reaction Conditions: E1 reactions are favored by poor nucleophiles that are weak bases, polar protic solvents (which stabilize the carbocation intermediate), and higher temperatures. numberanalytics.com

Applicability to this compound: This mechanism is less likely for this specific compound. The departure of the bromide would form a primary carbocation, which is highly unstable. While a hydride shift could potentially form a more stable tertiary carbocation, this rearrangement is in competition with the more direct E2 pathway, especially if a strong base is used. amazonaws.com

The following table summarizes the key differences between the E1 and E2 elimination pathways for this compound.

| Feature | E2 Mechanism | E1 Mechanism |

| Mechanism | Single, concerted step libretexts.org | Two steps with a carbocation intermediate saskoer.ca |

| Rate Law | Rate = k[Substrate][Base] (Bimolecular) askthenerd.com | Rate = k[Substrate] (Unimolecular) saskoer.ca |

| Base Requirement | Strong base required (e.g., RO⁻, OH⁻) numberanalytics.com | Weak base is sufficient (e.g., H₂O, ROH) numberanalytics.com |

| Stereochemistry | Requires anti-periplanar geometry libretexts.org | No specific geometric requirement saskoer.ca |

| Likelihood | Highly probable | Unlikely due to unstable primary carbocation |

| Primary Product | 2-chloro-1-(prop-1-en-2-yl)benzene | 2-chloro-1-(prop-1-en-2-yl)benzene |

Research Findings on Reactivity

While specific studies on this compound are not prevalent in readily available literature, extensive research on analogous vicinal dihalides and secondary alkyl halides provides a clear predictive framework. unacademy.comlibretexts.org The dehydrohalogenation of such compounds is a standard method for synthesizing alkynes if two equivalents of a strong base are used. unacademy.com However, with one equivalent of base, the reaction reliably stops at the alkene stage. libretexts.org

The choice of base and solvent can significantly impact reaction efficiency. Strong, sterically hindered bases like potassium tert-butoxide are highly effective for E2 reactions and minimize competing substitution (Sₙ2) reactions. stackexchange.comechemi.com The use of sodium amide (NaNH₂) in liquid ammonia (B1221849) is also a powerful system for promoting elimination. libretexts.org

The table below outlines expected outcomes based on different reaction conditions.

| Base | Solvent | Predominant Mechanism | Expected Major Product |

| Sodium Ethoxide (NaOEt) | Ethanol | E2 | 2-chloro-1-(prop-1-en-2-yl)benzene |

| Potassium tert-Butoxide (t-BuOK) | tert-Butanol | E2 | 2-chloro-1-(prop-1-en-2-yl)benzene |

| Sodium Hydroxide (NaOH) | Ethanol/Water | E2 | 2-chloro-1-(prop-1-en-2-yl)benzene |

| Water (H₂O) | Heat | E1 (minor pathway) | 2-chloro-1-(prop-1-en-2-yl)benzene |

According to Zaitsev's rule, elimination reactions tend to favor the formation of the more stable, more highly substituted alkene. libretexts.org In the case of this compound, there is only one β-hydrogen, so only one alkene product, 2-chloro-1-(prop-1-en-2-yl)benzene, can be formed, rendering regioselectivity considerations moot. libretexts.org

Analysis of Stereogenic Centers within the 1-Bromopropan-2-yl Moiety

A stereogenic center, or chiral center, is a fundamental concept in stereochemistry, referring to an atom, typically carbon, bonded to four different groups. youtube.com The presence of such a center in a molecule results in the existence of stereoisomers. In the structure of this compound, the second carbon atom of the propane (B168953) chain is a stereogenic center.

The four distinct substituents attached to this chiral carbon are:

A hydrogen atom (-H)

A methyl group (-CH₃)

A bromomethyl group (-CH₂Br)

A 2-chlorophenyl group (-C₆H₄Cl)

Because it possesses one stereogenic center, this compound exists as a pair of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. msu.edu These are designated as (R)- and (S)-1-(1-bromopropan-2-yl)-2-chlorobenzene based on the Cahn-Ingold-Prelog priority rules, which assign priorities to the substituents to define the absolute configuration. While enantiomers have identical physical properties in an achiral environment, their interaction with other chiral entities, such as biological systems or chiral catalysts, can differ significantly.

Table 1: Analysis of the Stereogenic Center in this compound

| Feature | Description |

|---|---|

| Stereogenic Center | Carbon-2 of the propan-2-yl moiety |

| Attached Groups | 1. Hydrogen (-H) 2. Methyl (-CH₃) 3. Bromomethyl (-CH₂Br) 4. 2-Chlorophenyl (-C₆H₄Cl) |

| Number of Stereoisomers | 2 (one pair of enantiomers) |

| Types of Stereoisomers | (R)-1-(1-bromopropan-2-yl)-2-chlorobenzene (S)-1-(1-bromopropan-2-yl)-2-chlorobenzene |

Methodologies for Stereoselective Synthesis of Alkylbenzene Derivatives

Achieving control over the stereochemical outcome of a reaction is a primary goal in modern organic synthesis. Stereoselective synthesis aims to produce a single stereoisomer or a mixture enriched in one stereoisomer. For chiral alkylbenzenes like this compound, several strategies can be employed.

Asymmetric Catalysis : This approach utilizes a chiral catalyst to influence the stereochemical course of a reaction. For example, a Friedel-Crafts alkylation of 2-chlorobromobenzene with a propylene (B89431) derivative could be rendered stereoselective by using a chiral Lewis acid. The catalyst creates a chiral environment that favors the formation of one enantiomer over the other.

Use of Chiral Auxiliaries : A chiral auxiliary is a molecule that is temporarily incorporated into the starting material to direct the stereochemistry of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This method allows for the formation of diastereomeric intermediates, which can often be separated more easily than enantiomers.

Chiral Pool Synthesis : This strategy begins with an enantiomerically pure starting material that is readily available from natural sources. A series of chemical transformations is then performed to convert the starting material into the desired product while retaining the original stereochemical integrity.

Kinetic Resolution : In this process, a racemic mixture is reacted with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. This results in the separation of the faster-reacting enantiomer (as a product) from the slower-reacting, unreacted enantiomer.

Table 2: Methodologies for Stereoselective Synthesis

| Methodology | Principle | Applicability to Target Compound |

|---|---|---|

| Asymmetric Catalysis | A chiral catalyst creates a diastereomeric transition state, leading to an enantiomerically enriched product. | Asymmetric alkylation or hydrogenation reactions could establish the chiral center. |

| Chiral Auxiliaries | A removable chiral group directs the stereochemical outcome of a reaction. | An auxiliary attached to a precursor could control the formation of the C-2 stereocenter. |

| Chiral Pool Synthesis | Utilizes enantiopure starting materials derived from nature. | Synthesis could start from a chiral precursor like an amino acid or a terpene. |

| Kinetic Resolution | Enantiomers of a racemic mixture react at different rates with a chiral agent. | A racemic mixture of the target compound could be resolved using a chiral enzyme or catalyst. |

Characterization and Separation of Stereoisomers

Following a synthesis that produces a mixture of stereoisomers, methods are required to determine the composition of the mixture and to separate the individual isomers.

Characterization of enantiomeric mixtures relies on techniques that can differentiate between chiral molecules.

Chiral Chromatography : Techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC) using a chiral stationary phase (CSP) are the most common and accurate methods. unife.it The CSP interacts differently with each enantiomer, causing them to travel through the column at different rates, resulting in separate signals for quantification.

Polarimetry : This classic technique measures the rotation of plane-polarized light by a chiral sample. Enantiomers rotate light to an equal degree but in opposite directions. The magnitude and direction of rotation can confirm chirality but are less precise for determining enantiomeric purity compared to chromatography.

NMR Spectroscopy with Chiral Shift Reagents : In a standard NMR spectrum, enantiomers are indistinguishable. However, adding a chiral shift reagent can induce chemical shift differences between the enantiomers, allowing for their quantification.

Separation of enantiomers on a preparative scale is crucial for obtaining pure samples.

Preparative Chiral Chromatography : This is a scaled-up version of the analytical technique, allowing for the isolation of larger quantities of each enantiomer. shimadzu.com

Classical Resolution via Diastereomers : This method involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by standard techniques like crystallization or column chromatography. The resolving agent is then chemically removed to yield the pure enantiomers.

Table 3: Characterization and Separation Techniques for Stereoisomers

| Technique | Purpose | Principle |

|---|---|---|

| Chiral HPLC/GC | Characterization & Separation | Differential interaction of enantiomers with a chiral stationary phase leads to separation. unife.it |

| Polarimetry | Characterization | Measurement of the optical rotation of plane-polarized light by a chiral compound. |

| NMR with Chiral Shift Reagents | Characterization | A chiral reagent induces temporary diastereomeric interactions, making enantiomers distinguishable in the NMR spectrum. |

| Resolution via Diastereomers | Separation | Conversion of a racemic mixture into diastereomers, which are separated based on different physical properties, followed by recovery of the enantiomers. |

Impact of Stereochemistry on Reaction Pathways and Product Distribution

The stereochemistry of the starting material can profoundly dictate the outcome of a chemical reaction, influencing the stereochemistry of the product as well as the reaction rate and pathway.

In nucleophilic substitution reactions at the chiral center of this compound, the mechanism determines the stereochemical outcome.

An Sₙ2 reaction proceeds through a backside attack by the nucleophile, resulting in a complete inversion of the stereochemical configuration at the chiral center. For example, if the (R)-enantiomer undergoes an Sₙ2 reaction, the (S)-product will be formed.

An Sₙ1 reaction , which proceeds through a planar carbocation intermediate, would lead to racemization. The nucleophile can attack the planar intermediate from either face with equal probability, resulting in a mixture of both (R)- and (S)-products.

In elimination reactions , stereochemistry is also critical.

The E2 mechanism has a strict stereochemical requirement for an anti-periplanar arrangement between the proton being removed and the leaving group (the bromine atom). Therefore, the specific conformation adopted by the molecule and the stereochemistry of the starting material will determine which, if any, elimination product can be formed and what its geometry (E/Z) will be.

The bulky and chiral 1-bromopropan-2-yl group can also exert steric influence on reactions occurring at the aromatic ring, potentially directing incoming electrophiles to specific positions.

Table 4: Influence of Stereochemistry on Reaction Pathways

| Reaction Type | Stereochemical Principle | Predicted Outcome for this compound |

|---|---|---|

| Sₙ2 Substitution | Inversion of configuration | (R)-enantiomer → (S)-product |

| Sₙ1 Substitution | Racemization via planar carbocation | (R)-enantiomer → Racemic (R/S)-product mixture |

| E2 Elimination | Requires anti-periplanar geometry | The stereochemistry of the starting material influences the feasibility and the geometry of the resulting alkene. |

| Electrophilic Aromatic Substitution | Steric hindrance and chiral directing effects | The substituent may influence the regioselectivity of further substitution on the benzene ring. |

Conclusion

1-(1-Bromopropan-2-yl)-2-chlorobenzene serves as a representative example of a multifunctional halogenated alkylbenzene. While specific research on this compound is limited, its structure allows for a clear prediction of its synthesis and reactivity based on the well-established principles of organic chemistry. Its dual halogenation on both the aryl and alkyl portions provides multiple sites for chemical modification, marking it as a potentially versatile intermediate for the construction of more complex molecular architectures in advanced organic synthesis.

Computational and Theoretical Approaches to 1 1 Bromopropan 2 Yl 2 Chlorobenzene

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms in a molecule and understanding the distribution of electrons. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly employed to optimize molecular geometries and calculate electronic properties.

For 1-(1-Bromopropan-2-yl)-2-chlorobenzene, these studies would reveal key structural parameters. The geometry of the benzene (B151609) ring is expected to show slight distortions from a perfect hexagon due to the electronic effects of the chloro and the 1-bromopropan-2-yl substituents. Theoretical calculations on analogous compounds, such as 1-bromo-2-chlorobenzene, have shown good agreement between calculated and experimental geometries. researchgate.net For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory provide reliable predictions for bond lengths and angles in substituted benzenes. researchgate.netglobalresearchonline.net

The electronic structure analysis would involve examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and stability. A smaller energy gap generally implies higher reactivity. In substituted chlorobenzenes, the presence of halogen atoms influences the energy of these frontier orbitals. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound based on Analogous Compounds Note: These are representative values based on calculations for similar structures like chlorotoluene and bromoalkanes and are intended for illustrative purposes.

| Parameter | Predicted Value | Basis of Prediction |

| C-Cl Bond Length | ~1.74 Å | DFT studies on chlorobenzene (B131634) researchgate.net |

| C-Br Bond Length | ~1.95 Å | Studies on brominated alkanes |

| C-C (aromatic) Bond Lengths | 1.39 - 1.41 Å | DFT calculations on substituted benzenes globalresearchonline.net |

| C-C-Cl Bond Angle | ~120° | Geometric optimization of chlorobenzenes researchgate.net |

| C-C-C (propyl chain) Angle | ~112° | Standard sp3 hybridization with steric influence |

Density Functional Theory (DFT) Applications for Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method for predicting the reactivity of organic molecules. mdpi.com It provides a good balance between accuracy and computational cost, making it suitable for studying complex reaction mechanisms.

Aromatic substitution is a key reaction class for compounds like this compound. DFT calculations can be used to model the potential energy surface of such reactions, allowing for the identification and characterization of transition states and intermediates. rsc.org For an electrophilic aromatic substitution, this would involve modeling the formation of the sigma complex (Wheland intermediate). rsc.org The energy barriers calculated for these steps provide quantitative predictions of reaction rates. Studies on the bromination of substituted benzenes have demonstrated that DFT can effectively elucidate the preferred reaction pathways, whether through a direct substitution or an addition-elimination mechanism. rsc.org The stability of intermediates and the height of activation barriers are influenced by the electronic nature of the substituents on the benzene ring. nih.gov

The distribution of electron density in this compound governs its reactivity towards electrophiles and nucleophiles. DFT can be used to calculate various electronic descriptors, such as atomic charges and Fukui functions, which help in predicting the most reactive sites in the molecule. The chloro and the alkyl groups are ortho-, para-directing, but their activating or deactivating nature will influence the preferred position of electrophilic attack.

Investigations into charge transfer in halogen bonding have shown that while it occurs, its energetic contribution can be relatively small. However, in the context of reactivity, understanding the charge distribution is crucial. Molecular Electrostatic Potential (MESP) maps, derived from DFT calculations, visually represent the electron-rich and electron-poor regions of a molecule, thereby indicating likely sites for electrophilic or nucleophilic attack. globalresearchonline.net

Molecular Dynamics Simulations in Mechanistic Investigations

While quantum chemical methods are excellent for studying static structures and reaction pathways at a microscopic level, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations can be used to study the conformational flexibility of the 1-bromopropan-2-yl side chain and its influence on the accessibility of the aromatic ring to reagents.

In the context of reaction mechanisms, MD simulations can help in understanding the role of the solvent and the dynamic interactions between the substrate and reactants. nih.gov For a reaction like nucleophilic aromatic substitution, MD can model the approach of the nucleophile and the departure of the leaving group, providing a more complete picture of the reaction dynamics than static calculations alone. aip.org

Prediction of Reaction Outcomes via Computational Modeling

The ultimate goal of many computational studies is to predict the outcome of a chemical reaction, including the major products and their relative yields. This can be achieved by combining the insights from quantum chemical calculations of reaction pathways with statistical mechanics to estimate reaction rates and equilibrium constants.

For this compound, computational modeling could be used to predict the regioselectivity of various reactions. For example, in an electrophilic aromatic substitution, DFT calculations of the activation energies for attack at the different available positions on the benzene ring would indicate the most likely product. irjet.net Similarly, for reactions involving the alkyl chain, such as elimination or substitution of the bromine atom, computational models can predict the favored pathway based on calculated energy profiles. These predictions are valuable for guiding synthetic efforts and understanding reaction mechanisms. rsc.org

Advanced Applications in Organic Synthesis and Material Sciences

Role as a Key Intermediate in Complex Organic Molecule Synthesis

The structure of 1-(1-Bromopropan-2-yl)-2-chlorobenzene, featuring both a bromoalkyl group and a chloroaryl moiety, positions it as a valuable intermediate for the construction of intricate molecular architectures. The differential reactivity of the bromine and chlorine atoms allows for selective transformations, a cornerstone of modern synthetic strategy.

The primary bromine atom is susceptible to nucleophilic substitution reactions, providing a handle for the introduction of a wide array of functional groups. For instance, it can react with amines, alcohols, thiols, and carbanions to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. This reactivity is fundamental in building the carbon skeleton of more complex molecules.

Conversely, the chlorine atom attached to the benzene (B151609) ring is less reactive towards traditional nucleophilic substitution but is an excellent participant in transition-metal-catalyzed cross-coupling reactions. This opens avenues for the formation of biaryl linkages and the introduction of various organic fragments.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagent/Catalyst | Product Type |

| Nucleophilic Substitution (at Bromine) | Amines (R₂NH) | Substituted Amines |

| Nucleophilic Substitution (at Bromine) | Alkoxides (RO⁻) | Ethers |

| Nucleophilic Substitution (at Bromine) | Thiolates (RS⁻) | Thioethers |

| Suzuki Coupling (at Chlorine) | Arylboronic acid / Pd catalyst | Biaryl compounds |

| Heck Coupling (at Chlorine) | Alkene / Pd catalyst | Substituted Alkenes |

| Buchwald-Hartwig Amination (at Chlorine) | Amine / Pd catalyst | Aryl Amines |

Strategies for Further Functionalization and Derivatization

Building upon its role as an intermediate, this compound can be strategically functionalized and derivatized to access a diverse range of chemical entities. The sequential or one-pot manipulation of its bromo and chloro groups allows for a high degree of molecular diversity.

One strategy involves the initial displacement of the bromine atom, followed by a cross-coupling reaction at the chlorine position. This approach allows for the introduction of a side chain with specific functionalities before elaborating on the aromatic core. Alternatively, performing the cross-coupling reaction first would yield a more complex aromatic system onto which the alkyl side chain can be subsequently modified, for example, through elimination reactions to form an alkene.

Furthermore, the aromatic ring itself can undergo electrophilic aromatic substitution, although the directing effects of the existing substituents would need to be carefully considered to achieve the desired regioselectivity.

Potential in Polymer Chemistry and Advanced Materials Development

The bifunctional nature of this compound also suggests its potential as a monomer or a key building block in the synthesis of novel polymers and advanced materials.

The presence of two distinct halogen atoms could allow for its use in step-growth polymerization reactions. For example, it could potentially be used in polycondensation reactions where the different reactivities of the C-Br and C-Cl bonds are exploited to control the polymerization process. This could lead to the formation of polymers with unique architectures and properties.

Moreover, the aromatic and halogenated nature of the molecule could impart desirable properties to the resulting materials, such as thermal stability, flame retardancy, and specific optoelectronic characteristics. Derivatization of the monomer could also be used to fine-tune the properties of the final polymer, such as solubility, processability, and functionality. While speculative without dedicated research, the structural attributes of this compound make it an intriguing candidate for exploration in the field of materials science.

Q & A

Q. What are the common synthetic routes for 1-(1-Bromopropan-2-yl)-2-chlorobenzene, and how are reaction conditions optimized?

The synthesis of bromo-chloro aromatic compounds often involves halogenation or coupling reactions. For example:

- Wittig Reaction : A base (e.g., potassium tert-butoxide) mediates the reaction between allyl chloride and brominated benzaldehyde derivatives to form alkenes, followed by purification via recrystallization or column chromatography .

- Grignard Reagent Approach : Reacting bromo-chloro benzene derivatives with magnesium and alkyl halides (e.g., PEt₂Cl) yields intermediates for further functionalization .

- Industrial Scalability : Continuous flow reactors and temperature/pressure optimization improve yield and purity in scaled-up syntheses .

Key Considerations : Solvent choice (e.g., THF for Grignard stability) and stoichiometric ratios (e.g., 1:1 for allyl chloride in Wittig reactions) are critical for reproducibility.

Q. What analytical techniques are recommended for characterizing this compound?

Post-synthesis characterization typically employs:

- FT-IR Spectroscopy : Identifies functional groups (e.g., C-Br stretching at ~500–600 cm⁻¹, C-Cl at ~550–750 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Confirms molecular weight (e.g., m/z 231.51 for C₉H₈BrCl) and fragmentation patterns .

- NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, bromopropane methyl groups at δ 1.5–2.0 ppm) .

- Melting Point Analysis : Cross-referenced with literature values (e.g., 226–228 K for similar bromo-chloro compounds) .

Q. What safety precautions are essential when handling this compound?

- Toxicity : Limited toxicological data exist, but analogs like 1-bromopropane show neurotoxic effects; assume similar risks .

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/skin contact .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for bromo-chloro aromatic syntheses?

Discrepancies often arise from:

- Catalyst Variability : Palladium vs. copper catalysts in coupling reactions (e.g., Suzuki vs. Ullmann) affect yields .

- Temperature Sensitivity : Higher temperatures (>100°C) may degrade thermally unstable intermediates, reducing yields by 10–15% .

- Purification Methods : Column chromatography (≥95% purity) vs. recrystallization (90–92% purity) impacts reported yields . Recommendation : Replicate protocols with controlled variables (e.g., catalyst loading, solvent purity) and document deviations.

Q. What strategies improve regioselective functionalization of this compound?

Regioselectivity challenges stem from steric hindrance and competing electrophilic sites. Solutions include:

- Directed Ortho-Metalation : Use directing groups (e.g., -OMe) to bias halogenation at the para position .

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for -OH protection) during synthesis .

- Computational Modeling : DFT calculations predict electron density distribution to guide reaction design .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Steric Effects : The 1-bromopropan-2-yl group creates steric bulk, slowing nucleophilic attacks at the adjacent chlorine site .

- Electronic Effects : Electron-withdrawing Cl groups deactivate the benzene ring, reducing electrophilic substitution rates but enhancing oxidative stability . Case Study : Suzuki-Miyaura coupling with aryl boronic acids proceeds efficiently at the bromine site (Pd/C, 80°C), while the chlorine remains inert .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.